molecular formula C21H24N2O3 B12120720 2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one

2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No.: B12120720
M. Wt: 352.4 g/mol
InChI Key: XWDFKBNKXAAAMT-UHFFFAOYSA-N
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Description

The compound “2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one” is a structurally modified benzofuranone derivative. Its core consists of a 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold, a bicyclic system with a ketone group at position 4 and a methyl substituent at position 3 . At position 2 of the benzofuranone ring, a 4-benzylpiperazine moiety is attached via a carbonyl group. This substitution introduces a bulky, nitrogen-rich pharmacophore, likely enhancing interactions with biological targets such as receptors or enzymes.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-(4-benzylpiperazine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one

InChI

InChI=1S/C21H24N2O3/c1-15-19-17(24)8-5-9-18(19)26-20(15)21(25)23-12-10-22(11-13-23)14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-14H2,1H3

InChI Key

XWDFKBNKXAAAMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one typically involves multiple steps. One common method includes the reductive amination of a benzofuran derivative with a benzylpiperazine compound. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The benzyl and piperazine groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one involves its interaction with specific molecular targets. The piperazine ring and benzofuran core are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Observations:

Structural Complexity: The target compound’s 4-benzylpiperazine substituent introduces significant steric bulk compared to the unsubstituted core . This may reduce solubility but improve receptor-binding specificity.

Molecular Weight and Functional Groups: The target compound (353.44 g/mol) has a higher molecular weight than both the core (136.15 g/mol) and the oxime derivative (317.80 g/mol), primarily due to the benzylpiperazine group. The oxime (-NOH) group in the derivative could enhance metabolic stability or chelation properties, whereas the target compound’s carbonyl-piperazine linkage may favor hydrogen bonding.

Purity and Synthesis: Both the core and oxime derivative are reported with ≥95% purity, suggesting robust synthetic protocols. No purity data are available for the target compound.

Research Findings and Implications

While the provided evidence lacks direct pharmacological or biochemical studies on the target compound, structural comparisons suggest the following hypotheses:

  • Biological Activity : The benzylpiperazine moiety in the target compound is commonly associated with serotonin receptor modulation, as seen in analogues like trazodone .
  • Solubility Challenges : The bulky substituent may reduce aqueous solubility compared to the smaller oxime derivative, necessitating formulation optimization.

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